4,5-O-(1-Methylethylidene)-beta-D-fructopyranose is a derivative of fructose that plays a significant role in organic chemistry and biochemistry. This compound, characterized by the presence of methylethylidene groups at the 4 and 5 positions of the fructopyranose ring, is primarily utilized in glycobiology and pharmaceutical applications. It serves as an intermediate in the synthesis of various sulfamate derivatives, including the anticonvulsant drug topiramate.
This compound can be synthesized from fructose through a series of chemical reactions that protect its hydroxyl groups. The initial step typically involves the protection of the hydroxyl groups on fructose, which allows for further functionalization without affecting the sugar's core structure. The compound is also referenced in various patents and scientific literature related to its synthesis and applications in drug development.
4,5-O-(1-Methylethylidene)-beta-D-fructopyranose is classified as a glycoside due to its sugar moiety and is often categorized under carbohydrate derivatives. It is also recognized as a biochemical reagent in glycobiology research, where it aids in studying carbohydrate interactions and modifications.
The synthesis of 4,5-O-(1-Methylethylidene)-beta-D-fructopyranose typically involves protecting the hydroxyl groups of fructose using methylethylidene groups. Common methods include:
The protection of hydroxyl groups is crucial for maintaining the integrity of the sugar during subsequent reactions. This process often employs solvents such as tetrahydrofuran or toluene and may involve bases like pyridine or sodium hydride to facilitate reactions.
4,5-O-(1-Methylethylidene)-beta-D-fructopyranose undergoes several chemical transformations, particularly sulfation to produce sulfamate derivatives. Notably:
The synthesis process often involves controlling temperature and pressure conditions to optimize yield and purity. For example, reactions may occur at temperatures ranging from -50°C to 100°C depending on the specific reagents used.
The mechanism by which 4,5-O-(1-Methylethylidene)-beta-D-fructopyranose exerts its effects in biological systems typically involves:
Research indicates that these interactions can influence neurotransmitter systems, particularly in relation to anticonvulsant activity.
Relevant analyses such as differential thermal analysis and spectroscopic studies (FT-IR, NMR) are commonly employed to characterize this compound further.
4,5-O-(1-Methylethylidene)-beta-D-fructopyranose finds applications primarily in:
This compound's versatility makes it an important subject of study within both organic chemistry and pharmacology fields.
X-ray crystallography studies provide definitive evidence for the three-dimensional structure of 4,5-O-(1-methylethylidene)-β-D-fructopyranose. The compound crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 6.823 Å, b = 12.118 Å, c = 13.452 Å, and α = β = γ = 90°. The asymmetric unit contains one molecule with four contiguous chiral centers (C1–C4) having absolute configurations 1S,2S,3R,4R as determined by anomalous dispersion from the sulfur atom in derivatives [4]. The central pyranose ring (Ring A) adopts a twist-boat conformation with Cremer-Pople parameters Q = 0.6368 Å, θ = 100.85°, and φ = 142.37°, while the 1,3-dioxolane ring (Ring B) exhibits an envelope conformation (Q₂ = 0.3076 Å, φ₂ = 4.5°). The 1-methylethylidene group at positions 4,5 creates a rigid bicyclic system that locks the fructose moiety in the β-D-fructopyranose configuration [4].
Table 1: Crystallographic Parameters of 4,5-O-(1-Methylethylidene)-β-D-Fructopyranose Derivatives
Parameter | Value | Measurement Condition |
---|---|---|
Space group | P2₁2₁2₁ | 90 K |
Unit cell (a,b,c) | 6.823 Å, 12.118 Å, 13.452 Å | 90 K |
Chiral centers | 1S,2S,3R,4R | Anomalous dispersion |
Pyranose conformation | Twist-boat (θ=100.85°, φ=142.37°) | Cremer-Pople analysis |
Dioxolane conformation | Envelope (φ₂=4.5°) | Cremer-Pople analysis |
Comparative studies between solid-state and solution-phase conformations reveal significant differences driven by crystal packing forces. In the solid state, the molecule exhibits well-defined torsional angles, particularly for the exocyclic C1–C12 bond (-133.17°) and the azidosulfonate group in derivatives (N1–S1–O6–C12 = 61.39°), which are stabilized by weak C–H···O interactions [4]. Solution-phase NMR studies (¹H and ¹³C) demonstrate increased flexibility, with the pyranose ring showing equilibrium between twist-boat and screw-boat conformations. Nuclear Overhauser Effect (NOE) measurements confirm that the 1-methylethylidene group maintains regioselective protection of the 4,5-O-positions in solution, though the pyranose ring experiences pseudorotation at room temperature [1] [3]. This conformational flexibility enables distinct reactivity profiles in solution, where the anomeric center becomes accessible for glycosylation reactions despite being sterically hindered in the crystal lattice [1].
The bis-protected derivative (C₁₂H₂₀O₆, MW 260.28) features two 1-methylethylidene groups at positions 2,3 and 4,5, creating a spiro-fused tricyclic system with three distinct rings: a pyranose (Ring A) and two dioxolane rings (B and C). X-ray diffraction confirms that additional protection forces the pyranose ring into a near-ideal twist-boat conformation (θ = 112.5°), differing significantly from the monoprotected analog. The molecular rigidity increases substantially, evidenced by higher melting point (117–119°C vs. oil for monoprotected) and restricted solvation [6] [9]. Steric effects from the four methyl groups cause notable distortion: the dioxolane rings adopt envelope (Ring B) and half-chair (Ring C) conformations, with Cremer-Pople parameters Q₂ = 0.3076 Å (φ₂ = 4.5°) and Q₂ = 0.3539 Å (φ₂ = 133.4°), respectively [4] [9]. This structural difference profoundly impacts reactivity – the bis-protected derivative exhibits >10× slower glycosylation kinetics due to steric blocking of the anomeric oxygen [5] [9].
This isomer (CAS 25018-67-1, C₁₂H₂₀O₆) demonstrates how protection pattern variations influence molecular architecture. Unlike 4,5-O-monoprotected fructose, this compound features acetonide groups at 1,2-O and 4,5-O positions, converting the anomeric center to a fixed ketal. Crystallographic analysis shows a trans-fusion between rings, with the pyranose adopting a ²C₅ chair conformation – a stark contrast to the twist-boat in 4,5-O-monoprotected and bis-protected analogs [6]. The protection pattern significantly modifies electronic distribution: the anomeric carbon shifts from δ 105 ppm (monoprotected) to δ 110 ppm in ¹³C NMR, indicating complete deshielding. Solubility profiles diverge substantially, with the 1,2:4,5-di-protected derivative showing enhanced lipophilicity (log P = 0.18 vs. -1.01 for monoprotected) and solubility in nonpolar solvents like dichloromethane, whereas the 4,5-O-monoprotected analog requires polar aprotic solvents [6] [9].
Table 2: Structural and Physicochemical Comparison of Isopropylidene-Protected Fructose Derivatives
Property | 4,5-O-Monoprotected | 2,3:4,5-Bis-O-Protected | 1,2:4,5-Di-O-Protected |
---|---|---|---|
Molecular Formula | C₉H₁₆O₆ | C₁₂H₂₀O₆ | C₁₂H₂₀O₆ |
CAS Number | 912456-61-2 | 25018-67-1 | 25018-67-1 |
Pyranose Conformation | Twist-boat | Twist-boat/screw-boat | Chair (²C₅) |
Melting Point | Not reported (oil) | 117–119°C | 117–119°C |
Solubility Preference | Polar aprotic solvents | Moderate polarity | Nonpolar solvents |
Anomeric Reactivity | Partially accessible | Sterically hindered | Ketal-blocked |
The comparative analysis reveals that regioselective protection dramatically alters molecular topology: 4,5-O-(1-methylethylidene)-β-D-fructopyranose maintains an accessible anomeric center for sulfamation or glycosylation, while 1,2:4,5-di-protected and 2,3:4,5-bis-protected analogs exhibit progressively restricted reactivity. These structural differences underpin their distinct applications – the monoprotected derivative serves as a versatile synthon for carbohydrate assemblies, whereas bis-protected analogs function as stable intermediates or impurity references in drug synthesis like topiramate production [6] [7] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1